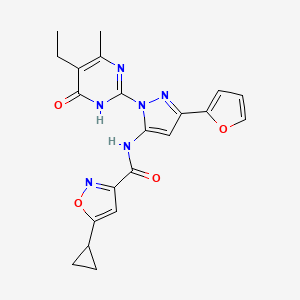![molecular formula C11H13FO B2353802 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane CAS No. 1782389-58-5](/img/structure/B2353802.png)
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane, also known as FPEMO, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule belongs to the class of epoxides, which are organic compounds containing a three-membered ring consisting of two carbon atoms and one oxygen atom. FPEMO has been studied for its ability to interact with certain receptors in the brain, which makes it a promising candidate for the development of new drugs for various neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane is not fully understood, but it is believed to interact with the sigma-1 receptor and modulate its activity. This receptor is involved in regulating the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of several neurological disorders. 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane may also affect the activity of ion channels and modulate intracellular signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokines, and the activation of antioxidant pathways. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize in large quantities, which makes it a cost-effective option for research purposes. However, one of the limitations of using 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane, including:
1. Investigating its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its effects on other receptors and ion channels in the brain to gain a better understanding of its mechanism of action.
3. Developing new methods for improving the solubility and bioavailability of 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane to enhance its efficacy in vivo.
4. Exploring the use of 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane as a tool for studying the sigma-1 receptor and its role in regulating neurotransmitter release and neuronal activity.
5. Investigating the potential use of 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane as a neuroprotective agent in the context of traumatic brain injury and stroke.
Conclusion:
In conclusion, 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane is a synthetic compound that has shown promising potential for the development of new drugs for various neurological disorders. Its ability to interact with the sigma-1 receptor and modulate neurotransmitter release makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane involves the reaction of 3-fluorophenylacetic acid with ethylene oxide in the presence of a catalyst. The resulting product is then treated with a reducing agent to obtain 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane in high yield and purity. This method has been optimized by several research groups to improve the efficiency and scalability of the synthesis process.
Scientific Research Applications
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to interact with the sigma-1 receptor, which is involved in regulating neurotransmitter release and modulating the activity of ion channels. 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
properties
IUPAC Name |
2-[2-(3-fluorophenyl)ethyl]-2-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(8-13-11)6-5-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFBLEOTZXHDLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)



![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
